molecular formula C19H20N2O4S B6541053 N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058184-57-8

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B6541053
CAS No.: 1058184-57-8
M. Wt: 372.4 g/mol
InChI Key: IEZOKUQKDKSRRY-UHFFFAOYSA-N
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Description

This compound is a substituted ethanediamide derivative characterized by two distinct structural motifs:

  • A 2H-1,3-benzodioxol-5-yl group, which is a methylenedioxy-substituted aromatic ring commonly associated with metabolic stability and enhanced binding interactions in medicinal chemistry .
  • A 1-(thiophen-2-yl)cyclopentylmethyl group, introducing a sulfur-containing heterocycle (thiophene) fused to a cyclopentyl ring.

Applications: Ethanediamide derivatives are frequently explored as enzyme inhibitors. For example, structurally similar compounds like QOD and ICD exhibit inhibitory activity against falcipain-2, a cysteine protease critical in Plasmodium falciparum (malaria parasite) lifecycle .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-17(18(23)21-13-5-6-14-15(10-13)25-12-24-14)20-11-19(7-1-2-8-19)16-4-3-9-26-16/h3-6,9-10H,1-2,7-8,11-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZOKUQKDKSRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a complex organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole ring and a thiophene-substituted cyclopentyl group , which contribute to its unique chemical properties. The IUPAC name for this compound is:

N'-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]ethanediamide .

Molecular Formula

C17H20N2O4SC_{17}H_{20}N_2O_4S

Key Structural Features

FeatureDescription
Benzodioxole RingProvides aromatic stability and potential for interactions with biological targets.
Thiophene GroupEnhances lipophilicity and may influence receptor binding.
Ethanediamide BackboneFacilitates interactions with amine receptors.

The biological activity of this compound is believed to involve:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity.
  • Receptor Binding : Its structural components allow it to bind to various receptors, influencing signal transduction pathways.

Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, potentially impacting mood and cognition.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound. Notable findings include:

  • Antidepressant Activity : In animal models, compounds with similar structures have shown efficacy in reducing depressive behaviors.
  • Neuroprotective Effects : Some derivatives have been linked to protective effects against neurodegenerative diseases.

Case Studies

  • Study on Neurotransmitter Interaction :
    • A study demonstrated that related compounds could enhance serotonin levels in the brain, suggesting potential antidepressant effects .
  • Cancer Research :
    • Investigations into the compound's ability to inhibit tumor growth are ongoing, with preliminary results indicating a possible role in apoptosis induction in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
5-(2-(1,3-Benzodioxol-5-yl)-2-(hydroxy)acetyl)-1,3-benzodioxoleAntioxidant properties; potential neuroprotective effectsHydroxyacetyl group enhances solubility
N-(1,3-benzodioxol-5-ylmethyl)-2-(thiophen-2-yl)acetamideAnalgesic properties; moderate anti-inflammatory effectsAcetamide group increases receptor affinity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to two structurally and functionally related ethanediamide derivatives: QOD (quinolinyl oxamide derivative) and ICD (indole carboxamide derivative) (Figure 2, ).

Table 1: Structural and Functional Comparison

Property Target Compound QOD ICD
Core Structure Ethanediamide Ethanediamide Ethanediamide
Substituent 1 2H-1,3-Benzodioxol-5-yl 2H-1,3-Benzodioxol-5-yl Biphenyl-4-yl carbonyl
Substituent 2 1-(Thiophen-2-yl)cyclopentylmethyl 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl 1H-Indole-2-carboxamide
Molecular Weight (Da) ~437.5 (calculated) ~449.5 ~413.4
Binding Affinity (IC₅₀) Not reported 0.8 µM (falcipain-2) 1.2 µM (falcipain-2)
Solubility Moderate (predicted logP ~3.2) Low (logP ~4.1) Moderate (logP ~3.5)

Key Findings:

Structural Flexibility vs. Rigidity: The cyclopentyl-thiophene group in the target compound introduces conformational constraints compared to QOD’s flexible tetrahydroquinoline chain. ICD’s indole carboxamide group offers planar aromaticity, favoring π-π stacking interactions absent in the target compound.

Enzyme Inhibition :

  • QOD and ICD both inhibit falcipain-2 via covalent interactions with the catalytic cysteine residue. The target compound’s thiophene group could enhance electron-rich interactions with the enzyme’s active site, though experimental validation is needed .

Physicochemical Properties :

  • The target compound’s benzodioxole moiety improves metabolic stability over ICD’s biphenyl group, which is prone to oxidative degradation .
  • Lower predicted logP (~3.2) compared to QOD (~4.1) suggests better aqueous solubility, a critical factor for bioavailability.

Synthetic Accessibility: The thiophene-cyclopentyl group may require multi-step synthesis, including cyclopentylation and thiophene functionalization, whereas QOD and ICD utilize commercially available tetrahydroquinoline and indole precursors .

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